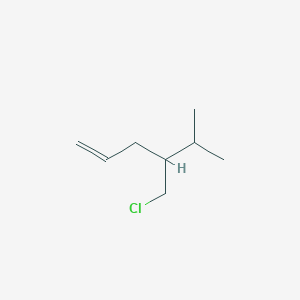
4-(Chloromethyl)-5-methylhex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-5-methylhex-1-ene is an organic compound with the molecular formula C8H15Cl It is a chlorinated derivative of hexene, featuring a chloromethyl group attached to the fourth carbon and a methyl group attached to the fifth carbon of the hexene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methylhex-1-ene can be achieved through several methods. One common approach involves the chloromethylation of 5-methylhex-1-ene. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the alkene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-5-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
4-(Chloromethyl)-5-methylhex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. The chloromethyl group is a versatile functional group that can be transformed into various other functional groups.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound may be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
作用機序
The mechanism of action of 4-(Chloromethyl)-5-methylhex-1-ene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to replace the chlorine atom. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products.
類似化合物との比較
4-(Chloromethyl)-5-methylhex-1-ene can be compared with other similar compounds such as:
Benzyl Chloride: Both compounds contain a chloromethyl group, but benzyl chloride has an aromatic ring, making it more reactive in certain substitution reactions.
Chloromethylcyclohexane: This compound has a similar chloromethyl group but is attached to a cyclohexane ring, affecting its reactivity and applications.
4-Chloromethylstyrene: This compound contains a chloromethyl group attached to a styrene moiety, making it useful in polymer chemistry.
The uniqueness of this compound lies in its linear alkene structure, which provides distinct reactivity patterns compared to aromatic or cyclic analogs.
特性
分子式 |
C8H15Cl |
|---|---|
分子量 |
146.66 g/mol |
IUPAC名 |
4-(chloromethyl)-5-methylhex-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-4-5-8(6-9)7(2)3/h4,7-8H,1,5-6H2,2-3H3 |
InChIキー |
CETOESQUMUSNMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC=C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


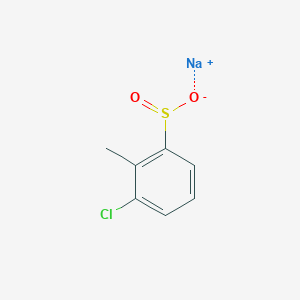
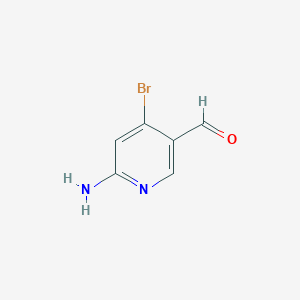
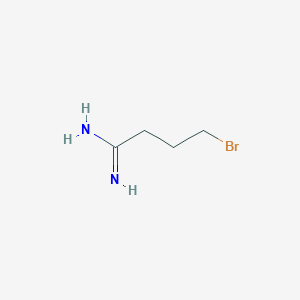
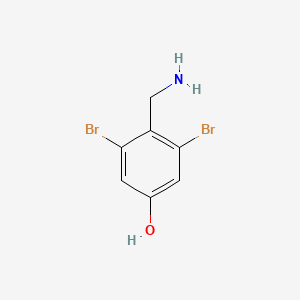
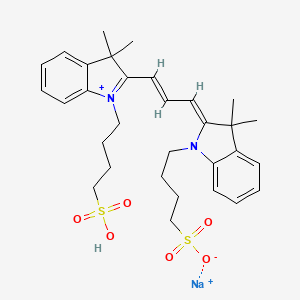
![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)
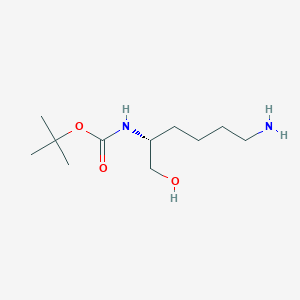
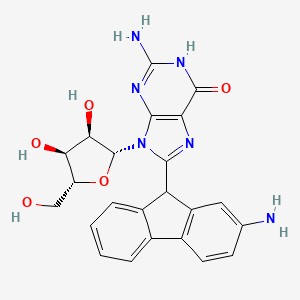
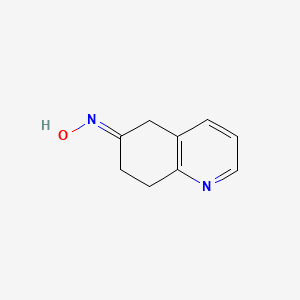
![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
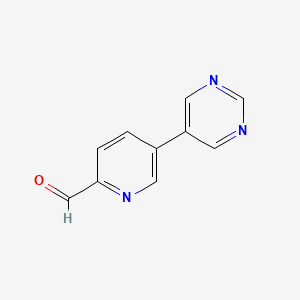
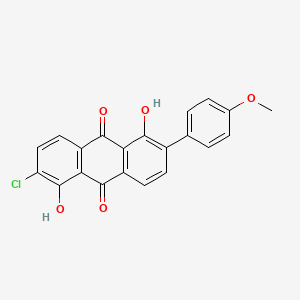
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
